molecular formula C7H4FNO B1304121 3-Fluoro-4-hydroxybenzonitrile CAS No. 405-04-9

3-Fluoro-4-hydroxybenzonitrile

Cat. No. B1304121
CAS RN: 405-04-9
M. Wt: 137.11 g/mol
InChI Key: DPSSSDFTLVUJDH-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzonitrile (3F4HBN) is a versatile and widely studied organic compound. It is a colorless liquid with a molecular formula of C7H4FN and a molecular weight of 125.12 g/mol. It is a fluorinated aromatic compound and is commonly used as a reagent in organic synthesis. 3F4HBN has been studied for its applications in scientific research, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Research on antioxidants is significant across various fields including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining antioxidant activity. These tests, based on chemical reactions monitored by spectrophotometry, assess the kinetics or equilibrium state by detecting characteristic colors or the discoloration of solutions. Such assays have been successfully applied in antioxidant analysis or determining the antioxidant capacity of complex samples. Electrochemical (bio)sensors complement these methods, offering insights into the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).

Fluoroalkylation in Aqueous Media

The progress of aqueous fluoroalkylation over recent decades highlights the importance of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Despite fluoroalkylation reactions being initially considered hydrophobic, recent developments have explored environmentally benign reactions in water or with water presence. This opens new avenues for green chemistry, with water serving as a (co)solvent or reactant in processes like trifluoromethylation and difluoromethylation under environmentally friendly conditions (Hai‐Xia Song et al., 2018).

Advanced Energy Harvesting with MXenes

MXenes, two-dimensional multi-layered materials with surface terminations like fluorine, show promise in energy storage and harvesting applications. Their excellent properties, such as high lithium storage capacity and rapid diffusion, make MXenes outstanding electrodes for advanced energy devices. The synthesis, structure, and electrochemical performance of MXenes, including their role in energy harvesting, demonstrate the significant potential of these materials in the future of energy technology (N. Hemanth & B. Kandasubramanian, 2020).

Nano-Hydroxyapatite in Dentistry

Nano-hydroxyapatite (nano-HA) plays a critical role in preventive, restorative, and regenerative dentistry due to its excellent biocompatibility and remineralizing effects on enamel. It surpasses conventional fluoride in terms of remineralization and shows promising results in treating tooth sensitivity. Nano-HA's ability to chemically bond to bone and stimulate bone growth makes it an invaluable material in periodontology, oral surgery, and implantology, showcasing its wide-ranging applications in dental health (Erlind Pepla et al., 2014).

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxybenzonitrile is not clear as it is typically used as a chemical intermediate .

Safety and Hazards

3-Fluoro-4-hydroxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSSSDFTLVUJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382367
Record name 3-Fluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405-04-9
Record name 4-Cyano-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2-fluorophenol (10 ml, 91 mmol) and 9.85 g (0.11 mol) of CuCN were combined in 75 ml of NMP with stirring under nitrogen, and the mixture was heated at 150° C. for 5 h. The mixture was diluted with 200 ml of ether, stirred, and decanted. The residue was diluted again with 200 ml of ether, heated, and decanted. The combined decantates were washed with water, 1N HCl solution, water, and brine, and dried over magnesium sulfate. The organic solution was concentrated in vacuo to provide 12 g of a white solid which was triturated in carbon tetrachloride and filtered to afford 7.29 g (72.1%) of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

BBr3 (20 mL, 0.211 mol) was added to 3-fluoro-4-methoxybenzonitrile (15.6 g, 0.103 mol) in dichloromethane (100 mL) at 0° C. The mixture was refluxed for 3 days under a nitrogen atmosphere. The reaction mixture was quenched with ice water and extracted with dichloromethane. The organic layer was washed with water and brine and then dried over sodium sulfate. Solvent evaporation under reduced pressure gave 13.3 g (94%) of the product as a gray solid. 1H NMR (400 MHz, CDCl3) δ 7.38-7.42 (m, 2H), 7.09 (dd, J=8.8 Hz, 8.4 Hz, 1H), 5.68 (s, 1H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

BBr3 (23 ml, 0.242 mol) was added to 3-Fluoro-4-methoxy-benzonitrile (24.4 g, 0.16 mol) in dichloromethane (200 ml) at −78° C. and stirring continued overnight at room temperature. Another portion of BBr3 (23 ml, 0.242 mol) was added at −78° C. and stirring continued at RT for 2 days under nitrogen atmosphere. The reaction mixture was quenched with ice water and extracted with dichloromethane. Organic layer was washed with water and brine, and dried over sodium sulfate. Solvent evaporation under reduced pressure gave 20 g of the sub-title compound as a solid. This was taken for next step without further purification.
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of a fluorine atom in 3-Fluoro-4-hydroxybenzonitrile affect its liquid crystal properties compared to its non-fluorinated counterpart?

A1: Research demonstrates that incorporating a fluorine atom into the structure of 4-hydroxybenzonitrile, specifically at the 2- or 3- position, leads to an increase in nematic-isotropic transition temperatures (clearing points) in many of the synthesized ester derivatives. [, , ] This means that the fluorinated derivatives exhibit a wider temperature range in which they exist in the nematic liquid crystal phase compared to their non-fluorinated counterparts.

Q2: What is the significance of the higher clearing points observed in the fluorinated ester derivatives of this compound for liquid crystal applications?

A2: Higher clearing points are desirable for many liquid crystal applications as they allow the liquid crystal materials to operate effectively over a broader temperature range. [, , ] This is particularly important for devices that may be exposed to varying temperatures, such as displays used in outdoor environments.

Q3: How do the structures of the ester derivatives synthesized from this compound influence their clearing points?

A3: The research explored the impact of incorporating different cyclic structures, specifically trans-1,4-disubstituted cyclohexane and 1,4-disubstituted bicyclo[2.2.2]octane rings, into the ester derivatives of this compound. [, ] The inclusion of these ring systems, along with the presence or absence of an additional phenyl ring, was found to influence the clearing points of the resulting esters. This highlights the significant role of molecular shape and structural elements in determining the liquid crystal properties of these compounds.

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